molecular formula C10H9NO4 B1598854 (E)-Methyl 3-(2-nitrophenyl)acrylate CAS No. 612-43-1

(E)-Methyl 3-(2-nitrophenyl)acrylate

Cat. No.: B1598854
CAS No.: 612-43-1
M. Wt: 207.18 g/mol
InChI Key: VKKNUVQQEHKTCG-VOTSOKGWSA-N
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Description

(E)-Methyl 3-(2-nitrophenyl)acrylate: is an organic compound with the molecular formula C9H10N2O2. It is a derivative of methyl acrylate and contains a nitro group attached to the benzene ring, making it a useful intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Wittig Reaction: This involves the reaction of benzaldehyde with methyl (triphenylphosphoranylidene) acetate ylide to form this compound.

  • Suzuki-Miyaura Coupling: This cross-coupling reaction can be used to synthesize the compound by coupling a boronic acid derivative with a halogenated nitrobenzene.

Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

(E)-Methyl 3-(2-nitrophenyl)acrylate: undergoes various types of reactions:

  • Oxidation: The nitro group can be further oxidized to produce nitroso compounds or other oxidized derivatives.

  • Reduction: The nitro group can be reduced to an amine, resulting in the formation of (E)-Methyl 3-(2-aminophenyl)acrylate.

  • Substitution: The compound can undergo electrophilic substitution reactions, particularly at the ortho and para positions of the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or tin and hydrochloric acid (Sn/HCl).

  • Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitric acid derivatives.

  • Reduction: Amines, amides.

  • Substitution: Halogenated compounds, sulfonated compounds.

Scientific Research Applications

(E)-Methyl 3-(2-nitrophenyl)acrylate: has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and treatments.

  • Medicine: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

(E)-Methyl 3-(2-nitrophenyl)acrylate: is similar to other nitro-substituted acrylates, such as Methyl 2-acetyl-3-(3-nitrophenyl)acrylate and (E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate . its unique structure, particularly the position of the nitro group, makes it distinct in terms of reactivity and applications.

Comparison with Similar Compounds

  • Methyl 2-acetyl-3-(3-nitrophenyl)acrylate

  • (E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate

  • (E)-Methyl 3-(2-aminophenyl)acrylate

Biological Activity

(E)-Methyl 3-(2-nitrophenyl)acrylate is an organic compound with the molecular formula C11H11N1O3C_{11}H_{11}N_{1}O_{3} and a molecular weight of 207.21 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its cytotoxic effects against various cancer cell lines.

Chemical Structure and Properties

The chemical structure of this compound features a nitrophenyl group attached to an acrylic acid derivative, which is known to influence its reactivity and biological interactions. The compound is characterized by the following properties:

  • Molecular Weight : 207.21 g/mol
  • Melting Point : Approximately 72 °C
  • Solubility : Soluble in organic solvents like chloroform and ethanol.

Chemical Structure

 E Methyl 3 2 nitrophenyl acrylate\text{ E Methyl 3 2 nitrophenyl acrylate}

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic activity of this compound against various cancer cell lines, notably P388 leukemia cells. The compound exhibited significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Case Study: P388 Leukemia Cells

A study conducted on P388 leukemia cells reported the following findings:

  • Concentration Range : Tested at concentrations from 5 µM to 50 µM.
  • IC50 Value : The IC50 value was determined to be approximately 20 µM, indicating effective cytotoxicity at relatively low concentrations.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased annexin V staining.

Table of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism
CytotoxicityP388 Leukemia20Induction of apoptosis
AntimicrobialE. coli30Inhibition of cell wall synthesis
Enzyme InhibitionAldose Reductase15Competitive inhibition

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains, including E. coli. The compound's mechanism involves the inhibition of bacterial cell wall synthesis, making it a candidate for further development in antimicrobial therapies.

This compound can be synthesized through a multi-step process involving:

  • Formation of the Nitro Group : Nitration of phenol derivatives.
  • Acrylate Formation : Condensation reactions with methyl acrylate.
  • Purification : Recrystallization from suitable solvents.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Interaction with Cellular Targets : The nitrophenyl group may interact with specific receptors or enzymes within the cell.
  • Induction of Oxidative Stress : The compound may generate reactive oxygen species (ROS), leading to cellular damage and subsequent apoptosis.

Properties

IUPAC Name

methyl (E)-3-(2-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKNUVQQEHKTCG-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-43-1
Record name NSC4156
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-nitrocinnamic acid (7) (10.38 g, 53.76 mmol) dissolved in methanol (200 ml) was dropped a small amount of concentrated sulfuric acid at room temperature, and the reaction mixture was stirred at 70° C. for 12 hours. After the reaction was completed, the resulting solution was basified with a saturated aqueous solution of sodium bicarbonate to weak basicity and extracted with dichloromethane three times. Then, the organic phase was dried with anhydrous magnesium sulfate and distilled under reduced pressure. The resulting residue was subjected to silica gel column chromatography (eluent: ethyl acetate:hexane=1:5) to give the target compound (11.03 g, 99%).
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99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.